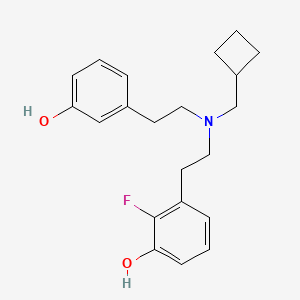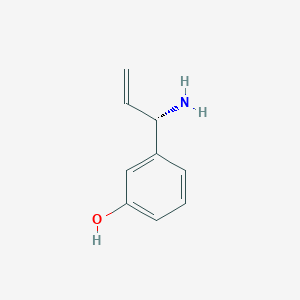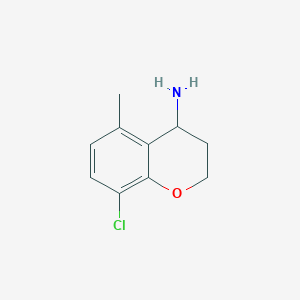
(1S)-1-(2,5-Dichlorophenyl)ethane-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S)-1-(2,5-Dichlorophenyl)ethane-1,2-diamine is a chemical compound characterized by the presence of two chlorine atoms attached to a phenyl ring and an ethane-1,2-diamine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(2,5-Dichlorophenyl)ethane-1,2-diamine typically involves the reaction of 2,5-dichlorobenzaldehyde with an appropriate amine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction conditions often include a solvent like ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
(1S)-1-(2,5-Dichlorophenyl)ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or amides.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines or amides, while reduction typically produces amines.
Applications De Recherche Scientifique
(1S)-1-(2,5-Dichlorophenyl)ethane-1,2-diamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (1S)-1-(2,5-Dichlorophenyl)ethane-1,2-diamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1S)-1-(2,4-Dichlorophenyl)ethane-1,2-diamine
- (1S)-1-(3,5-Dichlorophenyl)ethane-1,2-diamine
- (1S)-1-(2,5-Difluorophenyl)ethane-1,2-diamine
Uniqueness
(1S)-1-(2,5-Dichlorophenyl)ethane-1,2-diamine is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which can influence its reactivity and interactions with other molecules. This unique structure may result in distinct chemical and biological properties compared to similar compounds.
Propriétés
Formule moléculaire |
C8H10Cl2N2 |
|---|---|
Poids moléculaire |
205.08 g/mol |
Nom IUPAC |
(1S)-1-(2,5-dichlorophenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C8H10Cl2N2/c9-5-1-2-7(10)6(3-5)8(12)4-11/h1-3,8H,4,11-12H2/t8-/m1/s1 |
Clé InChI |
VZBYMKAPTGANCR-MRVPVSSYSA-N |
SMILES isomérique |
C1=CC(=C(C=C1Cl)[C@@H](CN)N)Cl |
SMILES canonique |
C1=CC(=C(C=C1Cl)C(CN)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl4-chlorothieno[3,2-c]pyridine-7-carboxylate](/img/structure/B15233482.png)
![2-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)-N-methylethan-1-amine](/img/structure/B15233489.png)
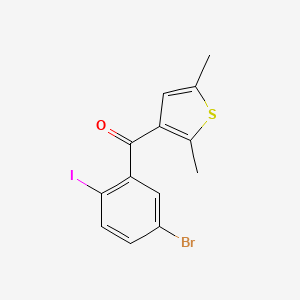
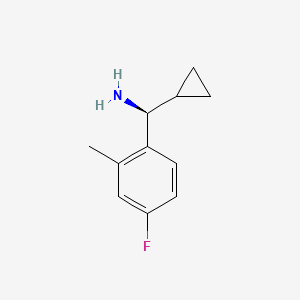

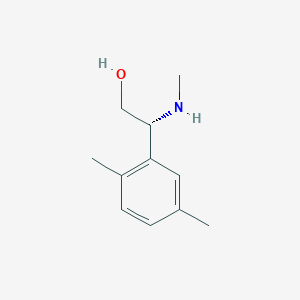
![2-[(tert-butoxy)carbonyl]-hexahydro-1H-spiro[cyclopenta[c]pyrrole-5,2'-[1,3]dioxolane]-3-carboxylic acid](/img/structure/B15233517.png)
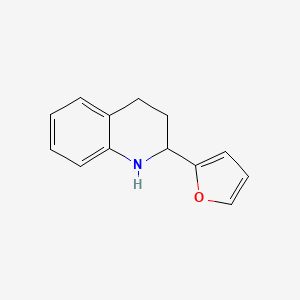
![2-O-benzyl 7-O-tert-butyl 5-methyl-2,7-diazaspiro[3.5]nonane-2,7-dicarboxylate](/img/structure/B15233527.png)
![Methyl 5-hydroxybenzo[d]isoxazole-3-carboxylate](/img/structure/B15233532.png)
